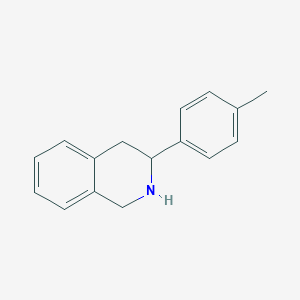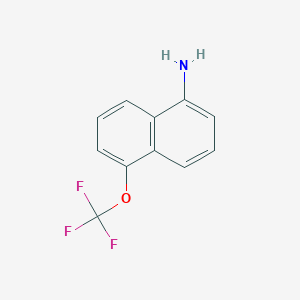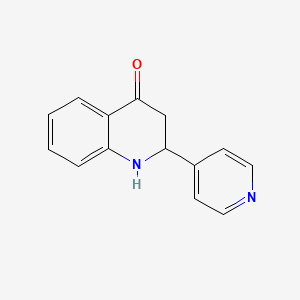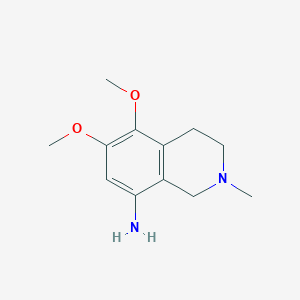
3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core with a p-tolyl group attached to the third carbon atom. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aromatic aldehyde (such as p-tolualdehyde) reacts with a β-phenylethylamine derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding isoquinoline derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline is used as a precursor in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the p-tolyl group, resulting in different biological activities.
3-(m-Tolyl)-1,2,3,4-tetrahydroisoquinoline: Features a meta-tolyl group instead of a para-tolyl group, leading to variations in reactivity and biological effects.
3-(o-Tolyl)-1,2,3,4-tetrahydroisoquinoline: Contains an ortho-tolyl group, which affects its chemical properties and applications.
Uniqueness: The presence of the p-tolyl group in 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, influencing its reactivity and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)11-17-16/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
MVIDRUVEIIJUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=CC=CC=C3CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)


![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)


![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)







